2-chloro-5,6,7-trifluoro-4-methoxyquinazoline
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Overview
Description
2-chloro-5,6,7-trifluoro-4-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. This compound possesses unique chemical properties and has gained significant attention in various scientific fields due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,6,7-trifluoro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of quinazoline derivatives, which are subjected to chlorination and fluorination reactions to introduce the chloro and trifluoro groups, respectively. The methoxy group is then introduced through a methoxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5,6,7-trifluoro-4-methoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.
Medicine: Its unique chemical properties make it a potential candidate for drug development and pharmaceutical research.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-5,6,7-trifluoro-4-methoxyquinazoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5,6,7-trifluoroquinazoline
- 4-methoxyquinazoline
- 5,6,7-trifluoroquinazoline
Uniqueness
2-chloro-5,6,7-trifluoro-4-methoxyquinazoline is unique due to the presence of both chloro and trifluoro groups, along with a methoxy group. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
1538283-69-0 |
---|---|
Molecular Formula |
C9H4ClF3N2O |
Molecular Weight |
248.6 |
Purity |
95 |
Origin of Product |
United States |
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